6-chloro-N-methyl-2-(methylsulfanyl)-N-phenyl-4-pyrimidinamine
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Overview
Description
The compound “6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine” has a CAS Number of 1353973-60-0 and a molecular weight of 221.67 . Another similar compound is “(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amine” with a CAS Number of 478258-67-2 and a molecular weight of 189.67 .
Molecular Structure Analysis
The InChI Code for “6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine” is 1S/C6H8ClN3O2S/c1-8-5-3-4(7)9-6(10-5)13(2,11)12/h3H,1-2H3,(H,8,9,10) . For “(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amine”, the InChI Code is 1S/C6H8ClN3S/c1-8-5-3-4(7)9-6(10-5)11-2/h3H,1-2H3,(H,8,9,10) .
Physical And Chemical Properties Analysis
The compound “6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine” should be stored in a dark place, under an inert atmosphere, at 2-8°C . .
Scientific Research Applications
Chemical Synthesis and Reactions
6-chloro-N-methyl-2-(methylsulfanyl)-N-phenyl-4-pyrimidinamine is involved in various chemical synthesis and reaction processes. It is used in the synthesis of thieno[2,3-d]pyrimidines and in the formation of amino substituted pyrimidines (Briel, Franz, & Dobner, 2002). The compound also exhibits unique molecular conformations in certain dissymmetric propylene-linker compounds, influencing the crystal packing through intermolecular stacking interactions and hydrogen bonding (Avasthi et al., 2003).
Insecticidal and Acaricidal Activities
Some pyrimidinamine derivatives containing the compound have shown promising insecticidal and acaricidal activities against pests like Aphis fabae and Tetranychus cinnabarinus. The structure–activity relationship of these compounds is crucial for understanding their potential in pest control (Zhang et al., 2019).
Spectroscopic and Molecular Docking Studies
The compound is subject to spectroscopic investigation for understanding its structural and chemical properties. Studies involving FT-IR and FT-Raman spectroscopic techniques, alongside molecular docking, suggest that the compound might exhibit inhibitory activity against certain enzymes, indicating potential medicinal applications (Alzoman et al., 2015).
Crystal Structure Analysis
The compound also plays a role in studies involving crystal structure analysis. The molecular structure, conformation, and crystal packing of compounds are profoundly influenced by the presence of this compound, which is vital for understanding the material's properties and potential applications (Trilleras et al., 2009).
Quantum Chemical Calculations and Molecular Docking
Quantum chemical calculations, including Ab Initio & DFT studies, are conducted on derivatives of the compound. These studies are instrumental in understanding the molecule's electronic structure and potential interactions in biological systems, indicating its relevance in drug design and pharmacology (Gandhi et al., 2016).
Safety and Hazards
properties
IUPAC Name |
6-chloro-N-methyl-2-methylsulfanyl-N-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3S/c1-16(9-6-4-3-5-7-9)11-8-10(13)14-12(15-11)17-2/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRNLHPOPGUZPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC(=NC(=N2)SC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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